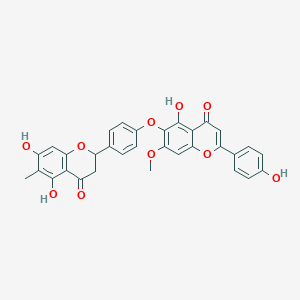
台湾香豆素 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taiwanhomoflavone B is a biflavonoid compound isolated from the plant Cephalotaxus wilsoniana. It is known for its antineoplastic activity, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) . The compound has a molecular formula of C32H24O10 and a molecular weight of 568.53 g/mol . It appears as a yellow crystalline solid and has a melting point of approximately 190-195°C .
科学研究应用
Taiwanhomoflavone B has several scientific research applications:
Chemistry: It is used as a reference compound in the study of biflavonoids and their chemical properties.
Industry: Although not widely used in industrial applications, the compound’s unique properties make it valuable for specialized research and development projects.
作用机制
Taiwanhomoflavone B, also known as 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, is a biflavonoid isolated from Cephalotaxus wilsoniana . It has been shown to exhibit antineoplastic activity .
Target of Action
The primary target of Taiwanhomoflavone B is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation.
Mode of Action
Taiwanhomoflavone B interacts with its target, COX-1, by binding near the gate of the active site of the enzyme . This interaction inhibits the activity of COX-1, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 in the COX-1 active site .
Biochemical Pathways
The inhibition of COX-1 by Taiwanhomoflavone B affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-1, Taiwanhomoflavone B reduces the formation of these prostaglandins, thereby potentially reducing inflammation and pain.
Pharmacokinetics
Its cytotoxicity against certain cancer cells has been reported, with ed50 values of 38 and 35 microg/ml against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, respectively .
Result of Action
The molecular and cellular effects of Taiwanhomoflavone B’s action include the inhibition of secondary aggregation induced by adrenaline . This suggests that Taiwanhomoflavone B may have antiplatelet effects. Additionally, its cytotoxicity against certain cancer cells suggests potential anticancer effects .
生化分析
Cellular Effects
Taiwanhomoflavone B has been found to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Taiwanhomoflavone B is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Taiwanhomoflavone B is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
准备方法
Taiwanhomoflavone B is primarily obtained through plant extraction methods. The process involves extracting the compound from endemic plants of Taiwan, followed by a series of chemical separation and purification steps. The preparation process typically includes solvent extraction, column chromatography, and gel chromatography to purify the compound
化学反应分析
Taiwanhomoflavone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
相似化合物的比较
Taiwanhomoflavone B is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:
- Taiwanhomoflavone A
- Taiwanhomoflavone C
- 7,4’,7"-tri-O-methylamentoflavone
- 6-C-methylnaringenin
- Apigenin-7-O-beta-glucoside
These compounds share structural similarities but differ in their specific functional groups and biological activities . Taiwanhomoflavone B stands out for its potent antineoplastic activity and its ability to inhibit COX-1, making it a valuable compound for cancer research.
属性
IUPAC Name |
6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPGGGJZYXVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)
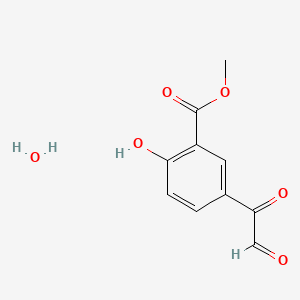
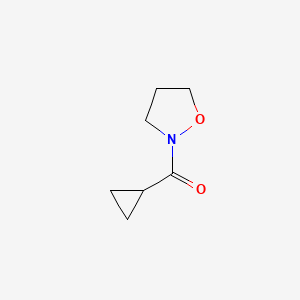
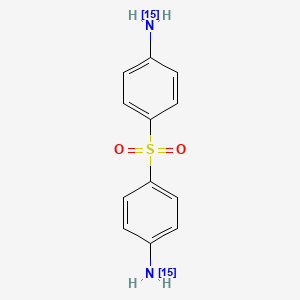
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

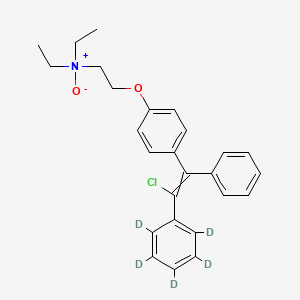

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)

